2-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
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Overview
Description
2-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an acetamide moiety. The thiazole ring, which contains both sulfur and nitrogen atoms, is a significant structure in medicinal chemistry due to its presence in various biologically active molecules. The nitrophenyl group adds to the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the nitrophenyl group and the acetamide moiety. One common method involves the cyclization of a thiourea derivative with a haloketone to form the thiazole ring. The nitrophenyl group can be introduced through a nitration reaction, and the acetamide moiety is added via an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the thiazole ring under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitrophenyl group may enhance the compound’s binding affinity and specificity. The acetamide moiety can contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(2-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
- 2-[[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
- 2-[[4-(3-Aminophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
Uniqueness
2-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and biological activity. The combination of the thiazole ring and the nitrophenyl group provides a versatile platform for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S2/c12-10(15)6-19-11-13-9(5-18-11)7-2-1-3-8(4-7)14(16)17/h1-5H,6H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGNVMNWDNMUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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